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Compound Focus: AM404

CAS No.: 183718-77-6

Cat. No.: S518267

AMA404 Pharmacological Profile

AM404 (N-arachidonoylphenolamine) is formed in the brain from the deacetylated paracetamol metabolite
p-aminophenol via the enzyme Fatty Acid Amide Hydrolase (FAAH) [1] [2] [3]. Its mechanism is distinct
from traditional NSAIDs.

Table 1: Primary Molecular Targets of AM404

Experimental Evidence & Proposed Role in

Target Action of AM404 .
Analgesia
TRPV1 Channel [1] [2] [4] Agonist Activates TRPV1 in brain regions like the
periagueductal grey, initiating an analgesic
signaling cascade that ultimately activates
CB1 receptors [1].
Endocannabinoid Inhibits reuptake of Increases synaptic levels of the endogenous
System [1] [2] [5] anandamide; weak cannabinoid anandamide, contributing to pain
agonist of CB1/CB2 modulation. Its analgesic effect is blocked by
receptors CB1 antagonists [1] [2].
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Target

Voltage-Gated Sodium
Channels (Nav1.8,
Nav1.7) [2]

Cyclooxygenase (COX-1
& COX-2) [2] [4]

Transcription Pathways
(NFAT & NF-kB) [5]

Table 2: Key Quantitative Data from Preclinical Studies

Action of AM404

Potent inhibitor

Weak inhibitor

Inhibitor

Experimental Evidence & Proposed Role in
Analgesia

Inhibits these channels in the peripheral
nervous system at nanomolar concentrations,
providing a potent, peripheral mechanism for
pain relief [2].

Inhibits COX activity in activated microglia,
reducing prostaglandin E2 (PGE2) synthesis.
This is considered a CB1/TRPV1-independent
anti-inflammatory action [4].

Inhibits these signaling pathways in
neuroblastoma cells, impairing cell migration
and invasiveness. This effect is likely
independent of its acute analgesic role [5].

Parameter Species Value Experimental Context

Brain Cmax of AM404 Rat 150 pg/g After oral acetaminophen administration
[3] (20 mg/kg).

Brain AUCO0-2h of Rat 117 pg-hour/g After oral acetaminophen administration
AM404 [3] (20 mg/kg).

Time to Brain Cmax Rat 0.25 hour For both acetaminophen and AM404 after
(tmax) [3] oral administration.

Inhibition of In vitro Nanomolar Direct channel blockade demonstrated.
Nav1.8/1.7 [2] concentrations

Essential Experimental Protocols
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Protocol 1: Confirming Central AM404 Conversion in Rodent
Models

This protocol is based on methods used to provide the first human evidence of AM404 in the CSF and to

study its metabolism in rats [1] [3].

e Key Steps:

o Administration & Sampling: Administer paracetamol (e.g., 20 mg/kg orally to rats). At
designated time points (e.g., 15, 30, 60 minutes), collect blood and perfuse animals. Extract the
brain and/or cerebrospinal fluid (CSF) [3].

o Sample Preparation: Homogenize brain tissue with an equivalent weight of water or buffer. For
CSF, use directly. Add internal standards (e.g., AM404-d4) [3].

o Solid-Phase Extraction (SPE): Use an Oasis MAX cartridge or similar. Pre-activate with
methanol and water. Load the sample, wash with acidic aqueous solution and
methanol/acetonitrile mixtures, and elute with pure methanol [3].

o Analysis (LC-MSIMS): Analyze the extract using Liquid Chromatography-tandem Mass
Spectrometry (LC-MS/MS) with a PFP column for separation. Monitor the mass-to-charge (m/z)
transition of 394.4 — 134.0 for AM404 [3].

Protocol 2: Elucidating the TRPV1-CB1 Receptor Cascade

This protocol investigates the central signaling pathway where AM404's activation of TRPV1 leads to CB1

receptor-mediated analgesia [1].

o Key Steps:
o Animal Model & Cannulation: Use rodents (e.g., mice) with guide cannulas surgically
implanted to target brain regions like the periaqueductal grey (PAG) [1].
o Pharmacological Intervention: Perform microinjections into the PAG in the following groups:
= AM404 alone.
AMA404 following pre-treatment with a TRPV1 antagonist (e.g., capsazepine).

AMA404 following pre-treatment with an mGlu5 receptor antagonist.

AMA404 following pre-treatment with a CB1 receptor antagonist (e.g., rimonabant).
Vehicle control.

o Nociceptive Testing: Evaluate analgesic response using a model like the formalin test or hot

plate test after drug administration.
o Data Interpretation: Loss of AM404's analgesic effect upon pre-treatment with any of the
antagonists confirms the involvement of the TRPV1-mGIlu5-CB1 signaling cascade [1].
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AMA404 Signaling Pathway Visualization

The following diagram illustrates the primary central nervous system pathway through which AM404 is

believed to produce its analgesic effect.

Diagram Title: AM404 Central Analgesic Signaling Pathway

Deacetylation _
Paracetamol p_aminophenol

Click to download full resolution via product page
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Frequently Asked Questions (FAQSs)

e Q1: Why is my administered AM404 not producing an analgesic effect in my murine model?

o A: Troubleshoot several key areas:

= FAAH Dependency: Confirm that AM404 formation is occurring. Genetically or
pharmacologically inhibit FAAH (e.g., with URB597); a loss of paracetamol's effect
confirms the issue is with AM404 synthesis [1].

= Receptor Blockade: The effect may be pathway-specific. Pre-treat with antagonists for
TRPV1 (capsazepine), mGlu5 (MTEP), or CB1 (rimonabant) to identify if the specific
pathway you are studying is functional [1].

= Dosing & Pharmacokinetics: Ensure the dose and formulation of paracetamol or p-
aminophenol are correct. Remember that AM404 formation is rapid (tmax ~15 min in rats)
[3]. Verify the bioactivity of your synthesized AM404 compound.

e Q2: How can I distinguish between AM404's peripheral and central mechanisms of action?

o A: Employ localized application and selective inhibitors.
= Central Action: Administer drugs intracerebroventricularly (i.c.v.) or into specific brain
nuclei (e.g., PAG). Use a FAAH inhibitor administered centrally to block local AM404
formation [1].
= Peripheral Action: Inject AM404 directly into a peripheral site (e.g., hind paw). A local
effect, without systemic distribution, suggests a peripheral mechanism, such as the
blockade of Nav1.7/1.8 sodium channels [2].

e Q3: AM404 is described as a COX inhibitor. How significant is this for its analgesic effect?

o A: The COX-inhibitory effect of AM404 is considered weak and is not the primary mechanism of
its analgesia [2]. It may play a secondary role, particularly in anti-inflammatory contexts such as
inhibiting prostaglandin synthesis in activated microglia [4]. The main analgesic pathways are
mediated through TRPV1, the endocannabinoid system, and sodium channel blockade.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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